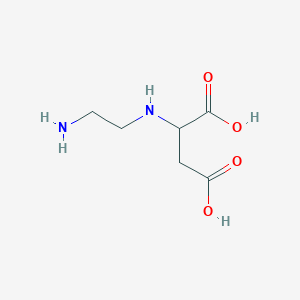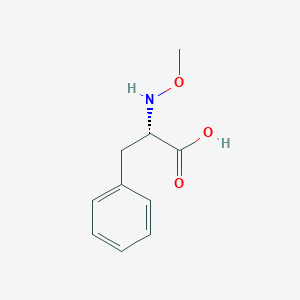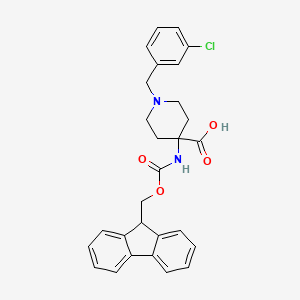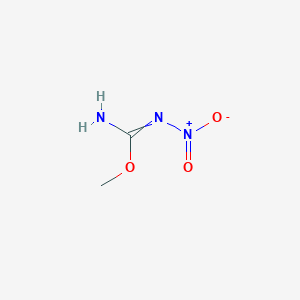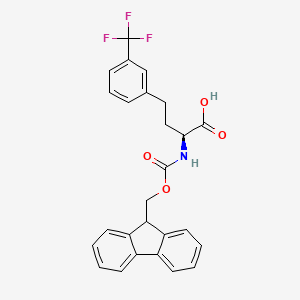
Fmoc-3-trifluoromethyl-L-homophenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-3-trifluoromethyl-L-homophenylalanine: is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a trifluoromethyl group, and a homophenylalanine backbone. This compound is valuable in the field of proteomics and peptide research due to its unique chemical properties and stability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-trifluoromethyl-L-homophenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-homophenylalanine is protected using the Fmoc group. This is achieved by reacting L-homophenylalanine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic or nucleophilic trifluoromethylation reactions. Common reagents include trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions are conducted in industrial reactors with optimized conditions for yield and purity.
Purification: Industrial purification methods include large-scale chromatography and crystallization.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product
化学反应分析
Types of Reactions:
Oxidation: Fmoc-3-trifluoromethyl-L-homophenylalanine can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the trifluoromethyl group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing the trifluoromethyl group
科学研究应用
Chemistry:
Peptide Synthesis: Fmoc-3-trifluoromethyl-L-homophenylalanine is widely used in solid-phase peptide synthesis due to its stability and compatibility with Fmoc-based protocols.
Proteomics: It is used in the study of protein structure and function, particularly in the synthesis of peptide-based probes and inhibitors
Biology:
Enzyme Inhibition: The compound is used to design enzyme inhibitors for studying enzyme mechanisms and interactions.
Protein Engineering: It is employed in the modification of proteins to study their structure-function relationships
Medicine:
Drug Development: this compound is used in the development of peptide-based therapeutics and diagnostic agents.
Biomarker Discovery: It aids in the identification and validation of biomarkers for various diseases
Industry:
Pharmaceutical Manufacturing: The compound is used in the production of peptide-based drugs and active pharmaceutical ingredients.
Biotechnology: It is utilized in the development of biotechnological applications, including biosensors and bioassays
作用机制
Molecular Targets and Pathways: The mechanism of action of Fmoc-3-trifluoromethyl-L-homophenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The trifluoromethyl group can enhance the hydrophobicity and stability of peptides, while the Fmoc group facilitates peptide synthesis by protecting the amino group during reactions .
相似化合物的比较
Fmoc-3-trifluoromethyl-L-beta-homophenylalanine: Similar in structure but with a beta-homophenylalanine backbone.
Fmoc-3-trifluoromethyl-L-phenylalanine: Lacks the homophenylalanine extension but contains the trifluoromethyl group.
Fmoc-3-trifluoromethyl-L-tyrosine: Contains a hydroxyl group on the aromatic ring in addition to the trifluoromethyl group
Uniqueness: Fmoc-3-trifluoromethyl-L-homophenylalanine is unique due to its combination of the trifluoromethyl group and the homophenylalanine backbone, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where enhanced hydrophobicity and stability are desired .
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[3-(trifluoromethyl)phenyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3NO4/c27-26(28,29)17-7-5-6-16(14-17)12-13-23(24(31)32)30-25(33)34-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,30,33)(H,31,32)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARGKBQEWQXUJM-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=CC=C4)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine dihydrochloride](/img/structure/B8179875.png)
![Methyl 3-[2-(methylamino)ethyl]benzoate HCl](/img/structure/B8179895.png)


